Computed Physicochemical Profile vs. Parconazole Hydrochloride: Lipophilicity and Hydrogen-Bonding Potential
The target compound exhibits a computed XLogP3 of 2.7, compared to an estimated 3.1 for parconazole hydrochloride, suggesting slightly lower lipophilicity and potentially improved aqueous solubility [1]. The presence of the pyridin-4-yloxy group adds an additional hydrogen-bond acceptor (total 5 vs. 4 in parconazole), which may enhance binding to polar residues in the CYP51 active site [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBA = 5 |
| Comparator Or Baseline | Parconazole hydrochloride (XLogP3 ~3.1; HBA = 4) |
| Quantified Difference | ΔXLogP3 = -0.4; ΔHBA = +1 |
| Conditions | Computed by XLogP3 algorithm (PubChem) and manual donor/acceptor count |
Why This Matters
Lower lipophilicity and an extra hydrogen-bond acceptor can reduce non-specific protein binding and improve pharmacokinetic solubility in lead optimization campaigns.
- [1] PubChem. Compound Summary for CID 162533651 (representative core). XLogP3 computed. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/162533651. View Source
- [2] KEGG DRUG: Parconazole hydrochloride. Accession D01684. Available at: https://www.kegg.jp/entry/D01684. View Source
